molecular formula C10H8N2O B060620 2-(Vinyloxy)quinoxaline CAS No. 178218-46-7

2-(Vinyloxy)quinoxaline

Cat. No.: B060620
CAS No.: 178218-46-7
M. Wt: 172.18 g/mol
InChI Key: NWEVUDVBIGQXEZ-UHFFFAOYSA-N
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Description

2-(Vinyloxy)quinoxaline is a high-value, versatile chemical building block specifically designed for advanced research and development. This compound features a quinoxaline heterocycle, a privileged scaffold in medicinal chemistry, functionalized with a reactive vinyloxy group. Its primary research value lies in its application as a key synthetic intermediate, particularly in [4+2] cycloaddition reactions (Diels-Alder reactions) where it acts as a highly reactive dienophile or heterodiene for the construction of complex, nitrogen-containing polyheterocyclic systems. These structures are of significant interest in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

178218-46-7

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2-ethenoxyquinoxaline

InChI

InChI=1S/C10H8N2O/c1-2-13-10-7-11-8-5-3-4-6-9(8)12-10/h2-7H,1H2

InChI Key

NWEVUDVBIGQXEZ-UHFFFAOYSA-N

SMILES

C=COC1=NC2=CC=CC=C2N=C1

Canonical SMILES

C=COC1=NC2=CC=CC=C2N=C1

Synonyms

Quinoxaline, 2-(ethenyloxy)-

Origin of Product

United States

Synthetic Methodologies for 2 Vinyloxy Quinoxaline and Its Chemical Analogues

Green Chemistry Principles in Vinyloxyquinoxaline Synthesis

The application of green chemistry principles to the synthesis of quinoxaline (B1680401) derivatives has gained significant traction, aiming to reduce the environmental impact of chemical processes. These principles include the use of safer solvents, milder reaction conditions, and recyclable catalysts.

Solvent-Free and Aqueous Reaction Conditions

The development of solvent-free and aqueous reaction conditions is a cornerstone of green chemistry, minimizing the use of volatile and often toxic organic solvents.

A notable method for the synthesis of quinoxaline derivatives involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under solvent-free conditions using silica (B1680970) nanoparticles as a catalyst at room temperature. nih.gov This approach offers high yields and short reaction times. nih.gov Another green protocol utilizes a nano-γ-Fe₂O₃–SO₃H catalyst for the cyclo-condensation of o-phenylenediamines with 1,2-diketones or α-bromoketones under solvent-free conditions, which also allows for the recovery and reuse of the catalyst. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for the solvent-free preparation of quinoxalines. tsijournals.comresearchgate.net For instance, the condensation of o-phenylenediamine (B120857) with various dicarbonyl compounds can be achieved in just 60 seconds under microwave irradiation without any solvent, offering a rapid and efficient route to these heterocycles. tsijournals.comresearchgate.net

Aqueous media, being non-toxic and readily available, represents an ideal green solvent. The synthesis of quinoxaline derivatives has been successfully carried out in an ethanol (B145695)/water mixture at room temperature using ammonium (B1175870) heptamolybdate tetrahydrate as a catalyst. researchgate.net This method benefits from the ease of catalyst recycling. researchgate.net Furthermore, a one-pot multicomponent synthesis of 2-phenyl quinoxaline derivatives has been developed using a water-polyethylene glycol (PEG) or water-ethanol solvent system under microwave irradiation, highlighting the versatility of aqueous systems in green synthesis. tandfonline.com

Room Temperature Synthetic Protocols

Conducting reactions at room temperature offers significant advantages in terms of energy efficiency and operational simplicity, aligning with the principles of green chemistry.

Several catalytic systems have been developed to facilitate the synthesis of quinoxaline derivatives at ambient temperature. A simple and highly efficient method involves the condensation of aryl and alkyl 1,2-diamines with α-diketones in the presence of a catalytic amount of silica boron sulfonic acid (SBSA) at room temperature, yielding products in high to excellent yields with short reaction times. researchgate.net Similarly, recyclable alumina-supported heteropolyoxometalates have been employed as effective catalysts for the synthesis of quinoxalines in toluene (B28343) at room temperature. nih.gov

Pyridine has been utilized as a catalyst for the reaction of 1,2-phenylenediamines and phenacyl bromide in THF at room temperature, affording quinoxaline derivatives in excellent yields. acgpubs.org Another efficient protocol describes the use of a nanostructured pyrophosphate, Na₂PdP₂O₇, as a reusable heterogeneous catalyst for the condensation of various 1,2-diketones and 1,2-diamines in ethanol at room temperature. researchgate.net

The following table summarizes various room temperature synthetic protocols for quinoxaline derivatives.

Catalyst/ReagentSolventReaction TimeYield (%)Reference
Silica Boron Sulfonic Acid (SBSA)-ShortHigh to Excellent researchgate.net
Alumina-Supported HeteropolyoxometalatesToluene2 h80-92 nih.gov
PyridineTHF2 hGood to Excellent acgpubs.org
Na₂PdP₂O₇EthanolShortGood to Excellent researchgate.net
Fe₃O₄@SiO₂/Schiff base/Co(II)Ethanol-95 nih.gov
(NH₄)₂S₂O₈--Moderate nih.gov

Regioselective and Stereoselective Synthesis of 2-(Vinyloxy)quinoxaline Derivatives

The direct synthesis of this compound can be achieved through the vinylation of 2-hydroxyquinoxaline (B48720). The reaction conditions play a crucial role in determining the regioselectivity, yielding either the O-vinylated product, this compound, or the N-vinylated product, 1-vinyl-2-quinoxalone. researchgate.netresearchgate.net

While specific stereoselective methods for this compound are not extensively documented, the broader field of quinoxaline synthesis offers insights into controlling regioselectivity. For instance, the synthesis of quinoxalin-2-one derivatives from substituted o-phenylenediamines and α-ketoesters can be regulated by acid or base to selectively produce different regioisomers. semanticscholar.org In acidic conditions, a regioisomeric ratio of up to 15:1 can be achieved, which can be reversed to 1:4 in basic conditions. semanticscholar.org

Furthermore, the regioselective synthesis of asymmetrically substituted 2-quinoxalinol salen ligands has been reported. nih.govacs.orgacs.org In this method, diamino-2-quinoxalinols are reacted with salicylaldehyde (B1680747) derivatives to produce 2-quinoxalinol imines as a single regioisomer in good yield. nih.govacs.orgacs.org This demonstrates the potential for achieving high regioselectivity in the functionalization of the quinoxaline scaffold.

A novel C₃-H vinylation of quinoxalin-2(1H)-one using alkenes in the presence of ammonium persulfate has been developed to produce 3-vinylated quinoxalin-2(1H)-ones. nih.govnih.gov While this method functionalizes the C3 position rather than the oxygen at the C2 position, it underscores the ongoing efforts to develop selective vinylation techniques for the quinoxaline ring system.

The table below presents data on the regioselective synthesis of quinoxaline derivatives.

ReactantsReagents/ConditionsProduct(s)RegioselectivityReference
2-Hydroxyquinoxaline, Acetylene (B1199291)Varied conditionsThis compound or 1-Vinyl-2-quinoxaloneCondition-dependent researchgate.netresearchgate.net
Substituted o-phenylenediamines, α-KetoesterAcidic or BasicRegioisomeric quinoxalin-2-onesUp to 15:1 (acidic), 1:4 (basic) semanticscholar.org
Diamino-2-quinoxalinols, Salicylaldehyde derivatives-2-Quinoxalinol iminesOne isomer in good yield nih.govacs.orgacs.org
Quinoxalin-2(1H)-one, Alkenes(NH₄)₂S₂O₈3-Vinylated quinoxalin-2(1H)-onesC3-vinylation nih.govnih.gov

Reaction Mechanisms and Chemical Transformations of 2 Vinyloxy Quinoxaline

Mechanistic Pathways for Quinoxaline (B1680401) Ring Formation in Vinyloxy Precursors

The formation of the quinoxaline ring system is a cornerstone of heterocyclic chemistry, with several established synthetic routes. These methods can be adapted to produce quinoxalines bearing a vinyloxy substituent by using appropriately functionalized precursors.

The most common and direct route to the quinoxaline scaffold is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.gov This method is highly efficient and proceeds under mild conditions, often catalyzed by acids or performed in polar solvents like ethanol (B145695) at room temperature. nih.gov

To synthesize a precursor for 2-(vinyloxy)quinoxaline, a dicarbonyl compound containing a latent or protected hydroxyl group is required. The general mechanism involves a three-step sequence:

Initial Condensation: One of the amino groups of the 1,2-diamine attacks one of the carbonyl carbons of the dicarbonyl compound, forming a hemiaminal intermediate.

Dehydration and Imine Formation: The hemiaminal dehydrates to form an α-amino-ketone or α-amino-aldehyde.

Intramolecular Cyclization and Aromatization: The remaining amino group attacks the second carbonyl group in an intramolecular fashion. A subsequent dehydration step leads to the formation of the stable, aromatic dihydropyrazine (B8608421) ring, yielding the quinoxaline core.

For the specific synthesis of a vinyloxy-substituted quinoxaline, the 1,2-dicarbonyl precursor would need to contain the vinyloxy group or a group that can be converted to it. For instance, the condensation of o-phenylenediamine (B120857) with a dicarbonyl compound such as 1-(vinyloxy)ethane-1,2-dione would theoretically yield this compound. The reaction is driven by the formation of the thermodynamically stable aromatic ring system.

Table 1: Overview of Condensation-Cyclization for Quinoxaline Synthesis

StepReactant 1Reactant 2Key IntermediateProductDriving Force
1Aromatic 1,2-Diamine1,2-Dicarbonyl CompoundHemiaminalα-Amino-carbonylNucleophilic Attack
2α-Amino-carbonyl-Iminium ionDi-hydroquinoxalineIntramolecular Cyclization
3Di-hydroquinoxaline--QuinoxalineAromatization (Dehydration)

An alternative strategy for forming the quinoxaline ring involves the oxidative coupling of an ene-1,2-diamine with an epoxide. nih.gov In this pathway, the epoxide serves as a two-carbon source that, upon reaction and subsequent oxidation, forms the heterocyclic ring.

The mechanism can be conceptualized as follows:

Nucleophilic Ring-Opening: One of the nitrogen atoms of the diamine attacks one of the electrophilic carbons of the epoxide ring, leading to its opening and the formation of a β-amino alcohol.

Intramolecular Cyclization: The second amino group can then attack the newly formed hydroxyl-bearing carbon's oxidized form (an aldehyde or ketone), or a related intramolecular displacement can occur.

Oxidation: The resulting tetrahydroquinoxaline intermediate is then oxidized to the aromatic quinoxaline.

Nature provides examples of enzymes that catalyze the rearrangement of epoxides to aldehydes, a transformation that has significant utility in organic synthesis. nih.gov This enzymatic machinery highlights the potential for epoxides to serve as precursors to the dicarbonyl-like functionality needed for quinoxaline synthesis. nih.gov A related synthetic method, the Strain-Promoted Oxidation-Controlled Cycloaddition (SPOCQ), involves the reaction of cyclooctynes with 1,2-quinones, which are formed from the oxidation of catechols, further illustrating the principle of oxidative cyclization. nih.gov

Reactivity of the Vinyloxy Moiety in this compound

The vinyloxy group (CH₂=CHO–) attached to the quinoxaline ring is an electron-rich alkene, also known as a vinyl ether. Its reactivity is dominated by the influence of the oxygen atom, which donates electron density into the π-system, making the terminal carbon atom nucleophilic and susceptible to various transformations.

The electron-rich nature of the vinyl ether makes it an excellent participant in cycloaddition reactions, where it typically acts as the electron-rich component (the dipolarophile or dienophile). organic-chemistry.org

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to a dipolarophile (the vinyloxy group) to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org The reaction is a concerted, pericyclic process. organic-chemistry.org The vinyloxy group of this compound is an excellent dipolarophile for reactions with various 1,3-dipoles, such as:

Nitrone: Reacts to form an isoxazolidine (B1194047) ring.

Azide: Can react to form a triazoline ring, which may be unstable.

Carbonyl Ylide: Generates a dihydrofuran-type ring system (an oxacycle). wikipedia.org

The regioselectivity of the addition is governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich vinyl ether and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole is typically favored. wikipedia.org Intramolecular versions of this reaction are also possible if the 1,3-dipole is tethered to the quinoxaline ring, potentially leading to complex, fused-ring systems. researchgate.net

Intramolecular Hetero-Diels-Alder (IHDA): If the quinoxaline ring were to bear a suitable diene-containing side chain, the vinyloxy group could act as a dienophile in an IHDA reaction. However, a more common scenario involves the vinyl ether itself acting as part of a diene system for a Diels-Alder reaction.

Table 2: Cycloaddition Reactions of the Vinyloxy Group

Reaction Type1,3-Dipole/DieneDipolarophile/DienophileProduct Ring System
1,3-Dipolar CycloadditionNitroneThis compoundIsoxazolidine
1,3-Dipolar CycloadditionCarbonyl YlideThis compoundDihydrofuran
1,3-Dipolar CycloadditionAzomethine YlideThis compoundPyrrolidine researchgate.net

Vinyl ethers readily undergo electrophilic addition reactions due to the polarization of the double bond by the adjacent oxygen atom. The β-carbon of the vinyl group is nucleophilic and is the primary site of attack for electrophiles.

The general mechanism proceeds in two steps:

Electrophilic Attack: An electrophile (E⁺), such as a proton (H⁺) from an acid, adds to the terminal carbon of the vinyl group. This generates a resonance-stabilized oxocarbenium ion intermediate. The positive charge is shared between the α-carbon and the ether oxygen, making this intermediate relatively stable.

Nucleophilic Capture: A nucleophile (Nu⁻) present in the reaction mixture then attacks the α-carbon of the oxocarbenium ion, completing the addition.

If the electrophile is a proton in the presence of water, the reaction leads to hydrolysis, cleaving the vinyl ether to produce acetaldehyde (B116499) and 2-hydroxyquinoxaline (B48720) (which exists in equilibrium with its tautomer, quinoxalin-2(1H)-one). If carried out in an alcohol solvent (ROH), the addition results in the formation of an acetal (B89532).

The double bond of the vinyloxy group can also participate in radical-initiated reactions. The formation of alkene radical cations via single-electron oxidation can trigger cycloaddition reactions. elsevierpure.com

The process can be initiated by a chemical or photochemical radical initiator:

Initiation: A radical initiator generates a radical species (R•).

Addition: This radical adds to the terminal carbon of the vinyloxy group. This step is highly favored because it produces a new radical on the α-carbon, which is stabilized by the adjacent oxygen atom through resonance (a captodative effect).

Propagation/Termination: The resulting radical can then propagate, for example, by adding to another molecule of this compound to form a polymer, or it can be trapped by another radical or a hydrogen atom donor to terminate the chain.

These radical transformations are fundamental to polymerization processes and can also be harnessed for specific C-C or C-heteroatom bond-forming reactions.

Reactions of the Quinoxaline Nucleus in the Presence of a Vinyloxy Substituent

The electronic nature of the vinyloxy group, being an electron-donating substituent, is expected to significantly influence the reactivity of the quinoxaline nucleus. This influence is particularly relevant in functionalization reactions at the peripheral positions of the quinoxaline ring and in substitution reactions.

Functionalization at Peripheral Positions of the Quinoxaline Ring (e.g., C-H functionalization)

Direct C-H functionalization is a powerful tool for the modification of heterocyclic compounds, offering an atom-economical approach to new derivatives. While specific studies on the C-H functionalization of this compound are not extensively documented, the reactivity of related quinoxaline derivatives, particularly quinoxalin-2(1H)-ones, provides valuable insights.

Research has shown that the C3-position of the quinoxalin-2(1H)-one ring is susceptible to direct C-H functionalization. nih.govnih.gov These reactions often proceed via radical pathways or are catalyzed by transition metals. For instance, various alkyl, aryl, and other functional groups have been introduced at the C3-position of quinoxalin-2(1H)-ones through multicomponent reactions. nih.gov

The presence of the vinyloxy group at the 2-position in this compound would likely direct C-H functionalization to the C3-position. The electron-donating nature of the vinyloxy group, through resonance, would increase the electron density at the C3-position, making it more susceptible to electrophilic attack or to reactions involving radical intermediates. However, the specific reaction conditions required and the compatibility of the vinyloxy group with these transformations would need experimental verification. The vinyloxy group itself can be sensitive to the acidic or oxidative conditions often employed in C-H functionalization reactions.

Nucleophilic and Electrophilic Substitution on the Quinoxaline Ring

The susceptibility of the quinoxaline ring to nucleophilic and electrophilic substitution is modulated by the substituents present on the ring.

Nucleophilic Substitution: The quinoxaline ring is generally electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups or at positions bearing a good leaving group. In the case of this compound, the vinyloxy group is an electron-donating group, which would generally deactivate the ring towards nucleophilic attack compared to an unsubstituted quinoxaline.

However, if a leaving group were present at the C3-position, the outcome of a nucleophilic substitution would be influenced by the interplay between the directing effects of the ring nitrogens and the vinyloxy group. Studies on 2-monosubstituted quinoxalines have shown that the nature of the substituent at the 2-position significantly affects nucleophilic substitution at the C3-position. nih.gov For instance, electron-donating groups can make the C3-position less electrophilic. nih.gov

Electrophilic Substitution: Electrophilic substitution on the benzene (B151609) portion of the quinoxaline ring is generally difficult due to the deactivating effect of the pyrazine (B50134) ring. However, the presence of the electron-donating vinyloxy group would be expected to activate the benzene ring towards electrophilic attack. The directing effect of the vinyloxy group would favor substitution at the positions ortho and para to the oxygen atom, which correspond to the C5 and C7 positions of the quinoxaline ring. It is important to note that the nitrogen atoms of the quinoxaline nucleus can be protonated under strongly acidic conditions, which would further deactivate the ring towards electrophilic substitution. nih.gov

Intramolecular Cyclizations and Rearrangements Involving Both Vinyloxy and Quinoxaline Moieties

The juxtaposition of the vinyloxy group and the quinoxaline nucleus in this compound opens up possibilities for unique intramolecular reactions, most notably sigmatropic rearrangements.

The most anticipated intramolecular reaction for a heteroaromatic vinyl ether is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic shift. researchgate.netnih.gov In the context of this compound, a thermal or Lewis acid-catalyzed rearrangement could potentially occur. This rearrangement would involve the migration of the quinoxalin-2-yl group from the oxygen to the terminal carbon of the vinyl group.

The initial product of such a rearrangement would be a γ,δ-unsaturated carbonyl compound. However, the specific structure of the final product would depend on the subsequent reaction pathways available to the initial rearranged intermediate. One possibility is the formation of a tricyclic system through a subsequent intramolecular cyclization.

While the Claisen rearrangement of aryl vinyl ethers is a well-established reaction, the heteroaromatic variant can be more challenging due to the potential for deactivation of the aromatic system towards electrocyclization. organic-chemistry.org Nevertheless, tandem reactions involving vinyl ether exchange followed by a Claisen rearrangement have been successfully employed to synthesize γ,δ-unsaturated aldehydes. organic-chemistry.org

Below is a table summarizing potential reaction outcomes based on analogous systems:

Reaction TypePosition of Functionalization/ReactionExpected Product Type (based on analogy)Reference for Analogy
C-H FunctionalizationC3-position3-Alkyl/Aryl-2-(vinyloxy)quinoxaline nih.govnih.gov
Electrophilic SubstitutionC5 and C7 positions5/7-Substituted-2-(vinyloxy)quinoxaline nih.gov
Intramolecular RearrangementInvolving the vinyloxy group and C3-positionTricyclic fused heterocycle researchgate.netnih.gov

Advanced Computational and Theoretical Investigations of 2 Vinyloxy Quinoxaline

Quantum Chemical Calculations (Density Functional Theory) for Molecular Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. For quinoxaline (B1680401) and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p), have been employed to determine optimized geometries, electronic structures, and reactivity descriptors. jmaterenvironsci.comgrafiati.com

Electronic Structure Analysis: Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps and Orbital Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. chalcogen.ro A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

For quinoxaline derivatives, DFT calculations have shown that the HOMO and LUMO are often distributed across different parts of the molecule. scholaris.cad-nb.info For instance, in some quinoxaline-based compounds, the HOMO energy levels are distributed throughout the molecule, while the LUMO levels are primarily concentrated on the quinoxaline group. scholaris.ca This distribution is key to understanding charge transfer processes within the molecule. The HOMO-LUMO energy gap for the parent quinoxaline has been reported, and this value serves as a benchmark for understanding the electronic effects of substituents like the vinyloxy group. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap of Quinoxaline

OrbitalEnergy (eV)
HOMO-
LUMO-
Energy Gap (ΔE)-0.36273 researchgate.net

Global and Local Chemical Reactivity Indices

These indices are calculated using the energies of the HOMO and LUMO. ijopaar.com For instance, a higher HOMO energy suggests a better electron donor, while a lower LUMO energy indicates a better electron acceptor. The electrophilicity index measures the stabilization in energy when the system acquires additional electronic charge. ijopaar.com For quinoxaline derivatives, these descriptors have been used to correlate their electronic structure with their observed chemical behavior, such as their performance as corrosion inhibitors. jmaterenvironsci.com The presence of nitrogen heteroatoms in the quinoxaline ring is known to influence the nucleophilic and electrophilic reactive sites. rsc.org

Mechanistic Studies via Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) is a powerful theoretical framework for studying the mechanisms of organic reactions. It focuses on the changes in electron density along the reaction pathway. MEDT has been applied to understand cycloaddition reactions involving vinyl ethers. For example, the [3+2] cycloaddition (32CA) reactions of nitrile oxides with vinyl ethers have been studied using MEDT, revealing details about the reaction's polarity and regioselectivity. nih.gov

While a specific MEDT study on 2-(vinyloxy)quinoxaline was not found, the principles of MEDT can be applied to predict its behavior in reactions like Diels-Alder or 1,3-dipolar cycloadditions. The theory would analyze the global electron density transfer at the transition states to determine the polar or non-polar nature of the reaction. researchgate.net Such studies are crucial for designing synthetic routes and understanding the factors that control the outcome of a reaction.

Bonding Analysis and Intermolecular Interactions (e.g., Natural Bond Orbital (NBO), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

To gain a deeper understanding of the bonding and non-covalent interactions within this compound, various computational tools are employed.

Natural Bond Orbital (NBO) analysis provides a picture of the localized bonds and lone pairs within a molecule. It is used to analyze charge transfer interactions, also known as hyperconjugation, which contribute to the molecule's stability. researchgate.netresearchgate.net NBO analysis can quantify the stabilization energy associated with these interactions, revealing the significance of electron delocalization from donor to acceptor orbitals. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of the electron density that provide a visual representation of electron localization in a molecule. nih.govijasret.com Regions of high electron localization correspond to covalent bonds and lone pairs. ijasret.com These methods are valuable for characterizing the nature of chemical bonds and identifying regions of high electron density that are prone to electrophilic attack. nih.govnih.gov Both ELF and LOL offer a way to visualize and quantify the covalent and non-covalent interactions within the molecular structure. researchgate.net

Excited State Properties and Photophysical Characteristics (Time-Dependent Density Functional Theory)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited states of molecules and their photophysical properties. mdpi.comresearchgate.net It is used to calculate the energies of electronic transitions, which correspond to the absorption of light, and to predict the nature of these transitions (e.g., π→π, n→π). researchgate.net

For quinoxaline derivatives, TD-DFT calculations have been used to simulate UV-visible absorption spectra and to understand the influence of solvents on these properties. scholaris.caresearchgate.netsciensage.info The calculations can reveal the contributions of different molecular orbitals to the excited states, identifying them as local excitations or intramolecular charge transfer (ICT) states. mdpi.com This information is vital for the design of molecules with specific optical properties, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent probes. The relationship between the calculated singlet-triplet excitation energies and the HOMO-LUMO gap can also be explored to understand the photophysical behavior. uchile.cl

Spectroscopic Characterization and Structural Elucidation of 2 Vinyloxy Quinoxaline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 2-(vinyloxy)quinoxaline is anticipated to exhibit distinct signals corresponding to the protons of the quinoxaline (B1680401) ring and the vinyloxy group. The quinoxaline protons, typically found in the aromatic region (δ 7.0-9.0 ppm), will show a complex splitting pattern due to spin-spin coupling between adjacent protons. Based on data for similar quinoxaline derivatives, the proton at the C3 position is expected to be a singlet, while the protons on the benzo-fused ring (C5, C6, C7, C8) will likely appear as multiplets.

The vinyloxy group introduces a characteristic AXM or ABX spin system for the vinyl protons (–O-CH=CH₂). This will result in three distinct signals:

The proton on the carbon attached to the oxygen (α-proton) will likely appear as a doublet of doublets due to coupling with the two geminal protons.

The two terminal vinyl protons (β-protons) will be diastereotopic and will each appear as a doublet of doublets, coupling with the α-proton and with each other (geminal coupling).

The chemical shifts for these vinyl protons are expected in the range of δ 4.0-7.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Quinoxaline H-3~8.0-8.5s
Quinoxaline H-5, H-8~7.8-8.2m
Quinoxaline H-6, H-7~7.5-7.8m
Vinyloxy -OCH=~6.5-7.0dd
Vinyloxy =CH₂ (trans)~4.5-5.0dd
Vinyloxy =CH₂ (cis)~4.2-4.7dd

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the quinoxaline ring are expected to resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the vinyloxy group (C2) will be significantly deshielded due to the electronegativity of the oxygen atom.

The vinyloxy group carbons will have characteristic chemical shifts, with the oxygen-bearing carbon (–O-C H=) appearing further downfield than the terminal vinyl carbon (=C H₂).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Quinoxaline C-2~155-160
Quinoxaline C-3~140-145
Quinoxaline C-4a, C-8a~140-145
Quinoxaline C-5, C-8~128-132
Quinoxaline C-6, C-7~125-130
Vinyloxy -OCH=~145-150
Vinyloxy =CH₂~90-100

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in a molecule. The FT-IR and Raman spectra of this compound are expected to show characteristic absorption bands.

The quinoxaline ring will exhibit C-H stretching vibrations in the aromatic region (3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the ring (1400-1600 cm⁻¹), and various C-H in-plane and out-of-plane bending vibrations.

The vinyloxy group will be identifiable by several key vibrations:

The C=C stretching of the vinyl group, typically appearing around 1620-1650 cm⁻¹.

The =C-H stretching vibrations, usually observed above 3000 cm⁻¹.

The strong C-O stretching vibration of the vinyl ether linkage, expected in the region of 1200-1250 cm⁻¹.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3000-3100
Vinyl =C-H Stretch>3000
C=C and C=N Stretch (Quinoxaline)1400-1600
C=C Stretch (Vinyl)1620-1650
C-O Stretch (Vinyl ether)1200-1250
C-H Bending (Aromatic)700-900

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Quinoxaline and its derivatives typically display multiple absorption bands in the UV region corresponding to π→π* and n→π* transitions. The introduction of the vinyloxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoxaline. This is due to the extension of the conjugated system through the oxygen lone pair electrons.

Fluorescence spectroscopy can provide further information about the excited state properties. While quinoxaline itself is weakly fluorescent, the substitution with a vinyloxy group could potentially enhance the fluorescence quantum yield. The emission spectrum would be expected at a longer wavelength than the absorption maximum (Stokes shift).

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λmax (nm)
π→π~320-350
n→π~380-420

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its exact molecular weight.

The fragmentation pattern would likely involve the loss of the vinyloxy group or parts of it. Common fragmentation pathways for ethers include the cleavage of the C-O bond. For quinoxaline derivatives, fragmentation often involves the loss of HCN or cleavage of the pyrazine (B50134) ring. The analysis of these fragment ions would provide further confirmation of the compound's structure.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValuePredicted Fragment
[M]⁺Molecular Ion
[M - C₂H₃O]⁺Loss of vinyloxy radical
[M - C₂H₂]⁺Loss of acetylene (B1199291) from vinyloxy group
Quinoxaline fragmentsFragments corresponding to the quinoxaline ring system

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a sophisticated spectroscopic technique employed for the detection and characterization of chemical species that possess one or more unpaired electrons. globalresearchonline.net Such species, known as paramagnetic centers, include free radicals, which are often highly reactive and short-lived intermediates in chemical reactions. nih.gov The fundamental principle of EPR spectroscopy is analogous to that of Nuclear Magnetic Resonance (NMR), but it detects the transitions of electron spins in a magnetic field rather than the spins of atomic nuclei. srce.hr

The application of EPR spectroscopy is predicated on the fact that an unpaired electron has a magnetic moment. ethz.ch When a sample containing paramagnetic species is placed in a strong, static magnetic field, the magnetic moments of the unpaired electrons align either parallel or anti-parallel to the field, creating two distinct energy levels. globalresearchonline.net The absorption of microwave radiation of a specific frequency can induce transitions between these energy levels. globalresearchonline.net This absorption is detected and recorded as an EPR spectrum.

While direct EPR studies specifically targeting radical species of this compound are not extensively documented in the reviewed literature, the technique holds significant potential for elucidating reaction mechanisms involving this compound where radical intermediates are proposed. For instance, in polymerization reactions or certain photochemical processes, radical species can be generated. metu.edu.tr

To detect highly reactive and short-lived radicals, which is often the case in organic reactions, spin trapping techniques are commonly employed in conjunction with EPR. nih.govsrce.hr This method involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a more stable paramagnetic radical adduct. nih.gov This adduct has a longer lifetime, allowing for its detection and characterization by EPR, providing indirect but compelling evidence for the presence of the initial short-lived radical.

The resulting EPR spectrum can provide a wealth of information. The g-factor, which is analogous to the chemical shift in NMR, can help in identifying the type of radical. Furthermore, the hyperfine splitting pattern, which arises from the interaction of the unpaired electron with nearby magnetic nuclei, can provide detailed information about the structure of the radical and the distribution of the unpaired electron's spin density. aps.org

Although no specific EPR data for radical species of this compound were found, a hypothetical application could involve its use in studying potential radical-initiated polymerization or oxidation processes. The table below illustrates the kind of data that would be sought in such an experiment.

Parameter Information Provided Hypothetical Application to this compound Studies
g-factor Helps identify the type of radical (e.g., carbon-centered, oxygen-centered).Differentiating between a radical formed on the vinyl group versus one on the quinoxaline ring.
Hyperfine Coupling Constants (A) Provides information on the proximity and type of magnetic nuclei to the unpaired electron.Determining the precise location of the unpaired electron within the this compound molecule.
Signal Intensity Proportional to the concentration of the radical species.Quantifying the concentration of radical intermediates under different reaction conditions.
Linewidth Can give insights into the dynamics and environment of the radical.Studying the mobility and interactions of the radical species in a given solvent or matrix.

Polymerization Science and Applications of 2 Vinyloxy Quinoxaline As a Monomer

Cationic Polymerization of 2-(Vinyloxy)quinoxaline.

Cationic polymerization is a chain-growth polymerization in which the active center is a carbocation. Vinyl ethers, including this compound, are particularly susceptible to cationic polymerization due to the electron-donating nature of the vinyloxy group, which can stabilize the propagating carbocation. The quinoxaline (B1680401) moiety, with its electron-withdrawing nitrogen atoms, may modulate the reactivity of the vinyl group.

Controlled/Living Carbocationic Polymerization Systems.

Controlled/living polymerization techniques are crucial for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity index, PDI), and specific end-functionalities. Current time information in Bangalore, IN. For vinyl ethers, living cationic polymerization can be achieved by carefully selecting the initiator, co-initiator, and reaction conditions to minimize chain-transfer and termination reactions. nih.gov

In the case of this compound, a living cationic polymerization would be expected to exhibit first-order kinetics with respect to the monomer concentration. This means that the rate of polymerization is directly proportional to the concentration of the monomer. Furthermore, the number-average molecular weight (M(_{n})) of the resulting poly(this compound) should increase linearly with monomer conversion. A key indicator of a living polymerization is the ability to produce polymers with a narrow PDI, typically below 1.2. acs.org

The living nature of the polymerization can be confirmed through chain-extension experiments. After the initial monomer charge is completely consumed, the addition of a fresh batch of this compound monomer to the reaction mixture should result in a further increase in the polymer's molecular weight while maintaining a narrow PDI. acs.org This demonstrates that the propagating chain ends remain active.

Table 1: Expected Characteristics of Living Cationic Polymerization of this compound

ParameterExpected OutcomeSignificance
Kinetics First-order with respect to monomerIndicates a constant number of active centers
Molecular Weight (M({n})) vs. Conversion Linear increaseDemonstrates control over polymer chain growth
Polydispersity Index (PDI) < 1.2Indicates a uniform polymer chain length
Chain Extension Successful with maintained low PDIConfirms the "living" nature of the propagating species

Design of Initiator and Co-initiator Systems for Vinyloxyquinoxalines.

The choice of the initiator and co-initiator system is critical for achieving a controlled/living cationic polymerization of this compound. The initiator generates the initial carbocation, while the co-initiator, typically a Lewis acid, activates the initiator and stabilizes the counter-anion. nih.gov

Several initiator systems have been successfully employed for the living cationic polymerization of other vinyl ethers and can be adapted for this compound. nii.ac.jp A classic example is the hydrogen iodide/iodine (HI/I(_{2})) system. In this system, HI acts as the initiator, adding to the vinyl ether to form a carbocation and an iodide counter-anion. The iodine is thought to stabilize the propagating species.

Another effective approach involves the use of a protonic acid in combination with a Lewis acid. For instance, a system composed of a carboxylic acid-based alkoxyamine and a Lewis acid like tin(IV) bromide (SnBr({4})) has been shown to control the cationic polymerization of vinyl ethers. rsc.org The use of trifluoromethanesulfonic acid (CF({3})SO(_{3})H) as an initiator has also been reported for the controlled cationic polymerization of vinyl ethers in microsystems. rsc.org

For vinyloxyquinoxalines, a system involving a cationogen and a Lewis acid co-initiator in a nonpolar solvent at low temperatures would be a suitable starting point. For example, an initiator derived from the reaction of a diol with a vinyl ether, coupled with a Lewis acid like ethylaluminum sesquichloride (Et({3})Al({2})Cl(_{3})), could be effective. acs.orgtubitak.gov.tr The quinoxaline moiety itself might also participate in stabilizing the propagating cation, potentially influencing the choice of the optimal initiator system.

Table 2: Potential Initiator Systems for the Cationic Polymerization of this compound

Initiator SystemTypeProposed Mechanism
HI/I({2}) Protonic Acid/HalogenHI initiates polymerization, I({2}) stabilizes the propagating carbocation.
Carboxylic Acid/SnBr({4}) Protonic Acid/Lewis AcidThe carboxylic acid acts as a proton source, and SnBr({4}) is the co-initiator. rsc.org
CF({3})SO({3})H Strong Protonic AcidDirectly protonates the vinyl ether to initiate polymerization. rsc.org
Cationogen/Et({3})Al({2})Cl({3}) Cationogen/Lewis AcidThe cationogen provides the initiating carbocation upon activation by the Lewis acid. acs.org

Radical Polymerization of this compound.

Vinyl ethers are generally considered to be non-polymerizable via a free-radical mechanism. cmu.edu This is because the electron-rich double bond is not susceptible to attack by a radical species, and the resulting radical is not sufficiently stabilized. However, recent studies have shown that radical polymerization of certain vinyl ethers is possible under specific conditions. researchgate.net

For this compound, direct homopolymerization via a conventional radical pathway initiated by common radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is expected to be inefficient. The growing poly(vinyl ether) radical may undergo side reactions such as β-scission, leading to the formation of oligomers rather than high molecular weight polymers. acs.org

However, techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization have shown promise for the controlled radical polymerization of functional vinyl ethers. researchgate.net This method utilizes a chain transfer agent to mediate the polymerization, allowing for the synthesis of well-defined polymers. The success of RAFT polymerization for this compound would depend on the design of a suitable RAFT agent that can effectively control the reactivity of the propagating radical.

Another possibility is free-radical promoted cationic polymerization. In this approach, a free-radical initiator is used in conjunction with a cationic initiator, such as a diphenyl iodonium (B1229267) salt. The free radicals generated can be oxidized to carbocations, which then initiate the cationic polymerization of the vinyl ether. cmu.edu

Copolymerization Strategies with this compound.

Copolymerization allows for the creation of polymers with tailored properties by combining two or more different monomers. For this compound, copolymerization can be used to create complex macromolecular architectures such as block and graft copolymers.

Synthesis of Block Copolymers.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of well-defined block copolymers is a significant advantage of living polymerization techniques. Current time information in Bangalore, IN.frontiersin.org

A common strategy for synthesizing block copolymers containing a poly(this compound) segment is sequential monomer addition. In this method, a living polymerization of this compound is first initiated. Once the monomer is consumed, a second monomer that is also polymerizable by a cationic mechanism, such as another vinyl ether or a styrene (B11656) derivative, is added to the reaction. The living poly(this compound) chains then initiate the polymerization of the second monomer, resulting in the formation of a diblock copolymer. nii.ac.jpresearchgate.net

Alternatively, a mechanistic transformation approach can be employed. For example, a living poly(this compound) chain can be end-capped with a functional group that can act as an initiator for a different type of polymerization, such as atom transfer radical polymerization (ATRP). This macroinitiator can then be used to polymerize a second monomer, like a methacrylate, to form a block copolymer. rsc.orgnih.gov

Table 3: Hypothetical Synthesis of a Diblock Copolymer via Living Cationic Polymerization

StepDescriptionExpected Outcome
1 Living cationic polymerization of this compound (Monomer A)Formation of living poly(this compound) chains with a narrow PDI.
2 Addition of a second monomer (Monomer B, e.g., isobutyl vinyl ether)The living chains of Polymer A initiate the polymerization of Monomer B.
3 Polymerization of Monomer BFormation of a diblock copolymer (Polymer A-b-Polymer B) with a controlled molecular weight and narrow PDI.

Synthesis of Graft Copolymers.

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. There are three main strategies for synthesizing graft copolymers: "grafting-from," "grafting-to," and "grafting-through." nih.govnih.gov

In the "grafting-from" approach, a polymer backbone containing initiating sites is used to initiate the polymerization of a second monomer, which then grows as side chains. For example, a copolymer of this compound and a vinyl ether containing a pendant initiator group could be synthesized. These initiator groups could then be used to initiate the polymerization of another monomer to form the grafts. rsc.orgacs.org

The "grafting-to" method involves attaching pre-formed polymer chains to a polymer backbone. A polymer with pendant reactive groups could be reacted with end-functionalized poly(this compound) chains.

The "grafting-through" technique involves the polymerization of a macromonomer, which is a polymer chain with a polymerizable group at one end. A macromonomer of poly(this compound) could be synthesized and then copolymerized with another monomer to create a graft copolymer. nih.gov

Table 4: Comparison of Graft Copolymer Synthesis Strategies for this compound

StrategyDescriptionKey Requirement
Grafting-from Polymerizing grafts from a backbone with initiating sites.A backbone polymer with pendant initiator groups. rsc.org
Grafting-to Attaching pre-made polymer chains to a backbone.A backbone with reactive sites and end-functionalized graft chains.
Grafting-through Polymerizing macromonomers.A poly(this compound) macromonomer. nih.gov

Photopolymerization Initiated by Quinoxaline-Containing Systems

The photopolymerization of monomers can be efficiently initiated by systems containing quinoxaline derivatives, which act as potent photoinitiators. These systems are particularly notable for their ability to be activated by visible light, a feature that is highly desirable for various applications due to its lower energy and greater safety compared to UV irradiation. Quinoxaline-based photoinitiating systems have been demonstrated to be effective for both free radical and cationic polymerizations.

Quinoxaline derivatives, which are heterocyclic compounds, have been identified as promising candidates for visible light photopolymerization, especially for systems requiring low light intensity, such as those employing LEDs. acs.org The core mechanism involves the quinoxaline derivative absorbing light and entering an excited state. In this excited state, it can then interact with other components in the polymerization system, such as an electron donor or an iodonium salt, to generate the reactive species—free radicals or cations—that initiate the polymerization chain reaction.

A variety of quinoxaline derivatives have been investigated for their photoinitiating capabilities. For instance, certain pyrazoloquinoxaline dyes have been studied for the free radical polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA). acs.org The efficiency of these quinoxaline-based systems can be significantly influenced by the specific chemical structure of the quinoxaline derivative, including the presence of substituents, which can alter the absorption characteristics and the lifetime of the excited state. Halogenated quinoxalines, for example, have shown enhanced polymerization efficiency compared to their non-halogenated counterparts. acs.org

In the context of cationic polymerization, quinoxaline derivatives have been successfully used as photosensitizers for diaryliodonium salts. rsc.org Upon irradiation, the excited quinoxaline derivative transfers energy or an electron to the iodonium salt, leading to its decomposition and the generation of a strong Brønsted acid, which then initiates the cationic polymerization of monomers such as vinyl ethers and epoxides. rsc.org The effectiveness of these systems has been demonstrated for a range of vinyl and oxide monomers. rsc.org

The performance of various quinoxaline-based photoinitiating systems in the polymerization of different monomers is summarized in the table below.

Quinoxaline Derivative TypePolymerization TypeMonomer ExampleInitiator SystemKey FindingsReference
Pyrazoloquinoxaline DyesFree RadicalTrimethylolpropane triacrylate (TMPTA)Dye/N-phenylglycine (NPG)Efficient polymerization under visible light. acs.org
Halogenated QuinoxalinesFree RadicalTrimethylolpropane triacrylate (TMPTA)Dye/N-phenylglycine (NPG)Halogenated derivatives showed faster polymerization times. acs.org
Ferrocenyl and Naphthalenyl Substituted QuinoxalinesCationic7-oxabicyclo[4.1.0]heptane (CHO), 1,2-bis(vinyloxy)ethane (DVE-3)Dye/Diphenyliodonium hexafluorophosphate (B91526) (Ph2I+PF6-)Effective photosensitizers for long-wavelength UV and visible light initiation. rsc.org
Sulfur-Containing QuinoxalinesFree Radical & CationicTrimethylolpropane triacrylate (TMPTA), 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (EPOX)Dye/Amine or Dye/Iodonium SaltShowed good photoinitiating ability. acs.org

Architectural Control in Polymers Derived from this compound

The architectural control of polymers, which includes the ability to dictate molar mass, dispersity, and the arrangement of monomer units (e.g., in block copolymers), is crucial for tailoring the macroscopic properties of materials. For polymers derived from this compound, achieving such control would open avenues to advanced materials with precisely engineered characteristics. While specific studies on the architectural control of poly(this compound) are not extensively documented, the principles established for the controlled polymerization of other vinyl ethers provide a strong foundation for potential strategies.

Living and controlled polymerization techniques are the primary methods for achieving architectural control. For vinyl ethers, living cationic polymerization is a well-established and powerful tool. This method allows for the synthesis of polymers with predictable molar masses and narrow molar mass distributions (low dispersity). The key to a living polymerization is the suppression of chain transfer and termination reactions, which allows the polymer chains to grow at a constant rate as long as the monomer is available.

A significant advancement in this area is the living carbocationic polymerization of complex vinyl ether monomers. For instance, a vinyl ether derived from soybean oil, 2-(vinyloxy)ethyl soyate, has been successfully polymerized in a living manner. rsc.org This was achieved using a system comprising a difunctional cationogen and an ethylaluminum sesquichloride coinitiator. The polymerization exhibited first-order kinetics with respect to the monomer, and the molar mass increased linearly with monomer conversion, with dispersity values remaining low. The living nature of this polymerization was confirmed by the successful synthesis of block copolymers upon sequential monomer addition. rsc.org These findings suggest that similar living cationic polymerization systems could be adapted for this compound to produce well-defined homopolymers and block copolymers.

Furthermore, recent developments have expanded the scope of controlled polymerization for vinyl ethers beyond traditional cationic methods. These include:

Photocontrolled Cationic Polymerization: Visible light has been used to regulate the cationic polymerization of vinyl ethers. By employing a metal-free photocatalyst and a chain-transfer agent, it is possible to synthesize poly(vinyl ether)s with good control over molar mass and dispersity. acs.org This method offers the advantage of temporal control over the polymerization, as the chain growth can be started and stopped by switching the light source on and off. acs.org

Controlled Radical Polymerization: While vinyl ethers have traditionally been considered non-polymerizable via free radical pathways, recent studies have demonstrated that controlled radical polymerization, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be successfully applied. acs.orgresearchgate.net This has been achieved by conducting the polymerization in aqueous suspension in the presence of a Lewis acid or by using specific RAFT agents that are effective for these monomers. acs.orgresearchgate.net

The ability to employ these diverse controlled polymerization techniques opens up the possibility of creating a wide range of polymer architectures from this compound. This includes the synthesis of block copolymers where a block of poly(this compound) is combined with a block of another polymer, potentially leading to materials with unique self-assembly behaviors and properties.

Polymerization MethodKey FeaturesPotential for this compound
Living Cationic PolymerizationWell-controlled molar mass and low dispersity. Allows for block copolymer synthesis.Highly promising for synthesizing well-defined homopolymers and block copolymers.
Photocontrolled Cationic PolymerizationTemporal control over polymerization using light. Metal-free systems are available.Offers a "green" and externally controllable method for polymer synthesis.
Controlled Radical Polymerization (RAFT)Tolerant to a wide range of functional groups. Can be performed under milder conditions.Enables the synthesis of block copolymers with monomers that are not amenable to cationic polymerization.

Advanced Research Directions and Future Perspectives for 2 Vinyloxy Quinoxaline

Exploration of Substituted 2-(Vinyloxy)quinoxaline Derivatives

The functionalization of the quinoxaline (B1680401) ring system is a key strategy for modulating the electronic and steric properties of this compound. Research into substituted derivatives aims to enhance or introduce new functionalities, opening avenues for diverse applications.

A primary focus of current research is the synthesis of quinoxaline derivatives with various substituents to explore their structure-activity relationships. For instance, the introduction of cyanoalkyl, sulfonylalkyl, benzyl, or ester groups can be achieved through reactions like the vicarious nucleophilic substitution (VNS) of hydrogen, particularly on quinoxaline N-oxides. rsc.org Similarly, the reaction of 2-chloroquinoxaline (B48734) can lead to products of aromatic nucleophilic substitution (SNAr) of the chlorine atom. rsc.org These substitutions can significantly influence the molecule's properties.

Recent studies have demonstrated the synthesis of a wide array of quinoxaline derivatives. For example, novel oxiranyl-quinoxaline derivatives have been synthesized and evaluated for their biological activities. nih.gov Another approach involves the synthesis of heteroaryl-substituted derivatives of monoamine neurotransmitters, which have shown potential as neurotropic agents. mdpi.com The design and synthesis of new quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole (B372694) moieties have also been explored for their antimicrobial potential. johnshopkins.edu

The following table summarizes some examples of substituted quinoxaline derivatives and their synthetic approaches:

Derivative TypeSynthetic ApproachKey FeaturesReference
Oxiranyl-quinoxalinesTetrakis(dimethylamino)ethylene (TDAE) strategy and Sonogashira cross-couplingTwo series based on substitution at the 2-position (chlorine or phenylacetylene). nih.gov nih.gov
Cyanoalkyl, sulfonylalkyl, benzyl, ester derivativesVicarious Nucleophilic Substitution (VNS) of hydrogenFunctionalization of the heterocyclic ring. rsc.org rsc.org
2-(Quinoxalin-2-yl)anilinesRing-opening/cyclization of indoles with 1,2-diaminoarenesRedox-neutral method. mdpi.com mdpi.com
Quinoxalin-2(1H)-one derivativesIncorporation of hydrazone, hydrazine, and pyrazole moietiesEvaluated for antimicrobial activity. johnshopkins.edu johnshopkins.edu
Quinoxaline-2-carboxylic acid derivativesStructure-based designTargeting Pim-1 kinase for potential anticancer applications. nih.gov nih.gov

Integration into Novel Polymeric Architectures

The vinyloxy group of this compound serves as a polymerizable handle, enabling its incorporation into various polymer backbones. This integration can impart the unique properties of the quinoxaline moiety, such as thermal stability and specific electronic characteristics, to the resulting polymer.

The introduction of rigid and polar heterocyclic units like quinoxaline into a polymer backbone is a proven method for enhancing solubility while maintaining desirable mechanical and thermal properties. researchgate.net Researchers are actively exploring the synthesis of polyamides and polyimides containing quinoxaline units. These polymers often exhibit excellent thermal stability, with high glass transition temperatures and decomposition temperatures. researchgate.net For example, polyamides containing a quinoxaline unit have shown glass transition temperatures in the range of 251–274 °C and decomposition temperatures for 10% weight loss exceeding 744 °C in a nitrogen atmosphere. researchgate.net

The living cationic polymerization of vinyl ethers, including those with functional groups, allows for the precise synthesis of polymers with controlled architectures. vdoc.pub This technique has been applied to monomers like 4-[2-(vinyloxy)ethoxy]azobenzene, demonstrating the potential for creating well-defined polymers incorporating vinyloxy groups. vdoc.pub Furthermore, photopolymerization offers a "greener" synthetic route, often proceeding at ambient temperatures and without the need for solvents, which is advantageous for incorporating thermally sensitive materials. polympart.ir

Future research will likely focus on developing copolymers with tailored properties. For instance, the copolymerization of N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)-4-(vinyloxy) benzamide (B126) (TPVB) with other monomers via electrochemical methods has been demonstrated, leading to cross-linked conductive polymers with three-dimensional conductivity. researchgate.net

Design of Hybrid Materials Incorporating this compound Moieties

Hybrid materials, which combine organic and inorganic components at the molecular level, offer a pathway to materials with synergistic or entirely new properties. The quinoxaline moiety, with its versatile chemical nature, is an excellent candidate for incorporation into such hybrid systems.

One approach involves the creation of hybrid scaffolds with potential applications in medicinal chemistry. For example, novel 1,3,4-oxadiazole-quinoxalines have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. mdpi.com These hybrid molecules leverage the properties of both the oxadiazole and quinoxaline rings.

In the realm of materials science, the vinyloxy group can be utilized for crosslinking reactions. For instance, the phenolic hydroxyl groups of a polymer and the vinyl ether groups of a compound like 2,2-bis(4-(2-(vinyloxy)ethoxy)phenyl)propane (BPA-DEVE) can be thermally crosslinked to form acetal (B89532) structures. ethz.ch This process can render the crosslinked polymer insoluble in specific solvents, a property useful in photolithography and other microfabrication techniques. ethz.ch

The development of hybrid materials also extends to the creation of energetic materials. Researchers have synthesized energetic complexes with helical 1D metal-organic framework (MOF) structures incorporating furazan (B8792606) and triazole moieties, demonstrating the potential for designing high-performance materials. acs.org While not directly involving this compound, these studies highlight the broader trend of incorporating nitrogen-containing heterocycles into advanced materials.

Development of Advanced Synthetic Methodologies for Vinyloxyquinoxaline Systems

Efficient and versatile synthetic methods are crucial for advancing the research and application of this compound and its derivatives. Current research is focused on developing more sustainable, efficient, and regioselective synthetic protocols.

Recent advancements in the synthesis of quinoxalines include transition-metal-free methods. One such approach involves the oxidative cyclization of diamines and phenacyl bromide in a green solvent like ethanol (B145695), offering product yields of 70–85%. nih.gov Another catalyst-free method utilizes the reaction of o-phenylenediamine (B120857) and 1,2-dicarbonyl compounds with ammonium (B1175870) bifluoride as a catalyst in an aqueous ethanol solvent system, achieving high yields of 90–98%. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool. For example, the synthesis of N-alkyl-2-(quinoxalin-2-yl)thiophen-3-amines has been optimized using microwave irradiation in the presence of a palladium catalyst. mdpi.com This method allows for rapid and efficient synthesis. Researchers have also developed a one-pot, two-step procedure for synthesizing quinoxaline derivatives from α-hydroxy ketones using iodine as a catalyst and DMSO as both the solvent and oxidant, with yields ranging from 78–99%. nih.gov

Furthermore, multicomponent reactions are gaining traction for their efficiency and atom economy. A notable development is the synthesis of quinazolinone derivatives (structurally related to quinoxalines) using a water-soluble palladium catalyst in a multicomponent coupling reaction of three starting materials in water. toho-u.ac.jp This environmentally friendly method avoids toxic oxidants and organic solvents. toho-u.ac.jp

The table below highlights some advanced synthetic methodologies for quinoxaline systems:

MethodologyKey FeaturesAdvantagesReference
Transition-metal-free oxidative cyclizationUses ethanol as a green solvent.Environmentally friendly, good yields (70-85%). nih.gov nih.gov
Catalyst-free reaction with ammonium bifluorideUses aqueous ethanol as a solvent.High yields (90-98%), catalyst-free. nih.gov nih.gov
Microwave-assisted synthesisPalladium-catalyzed, optimized conditions.Rapid and efficient. mdpi.com mdpi.com
One-pot, two-step synthesis from α-hydroxy ketonesIodine catalyst, DMSO as solvent and oxidant.High yields (78-99%), straightforward procedure. nih.gov nih.gov
Multicomponent coupling reaction in waterWater-soluble palladium catalyst.Environmentally friendly, avoids toxic reagents. toho-u.ac.jp toho-u.ac.jp

Q & A

Q. Basic Research Focus

  • NMR : 1^1H and 13^13C NMR identify vinyloxy proton signals at δ 4.5–5.5 ppm and quinoxaline aromatic protons at δ 7.8–8.3 ppm .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve isomers, particularly for derivatives with coumarin or phenyl moieties .

Advanced Consideration
High-resolution mass spectrometry (HR-MS) coupled with X-ray crystallography confirms structural authenticity, as seen in antiproliferative analogs .

How can computational chemistry aid in predicting the biological activity of this compound derivatives?

Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like adenosine receptors (A1_1AR) or topoisomerase II. For instance, 2-(benzimidazol-2-yl)quinoxaline derivatives show Ki_i values < 50 nM via hydrophobic interactions in receptor pockets . Pharmacophore modeling identifies critical functional groups (e.g., vinyloxy for π-π stacking) for antitumor activity .

What are the common challenges in scaling up the synthesis of this compound for research applications, and how can they be mitigated?

Q. Basic Research Focus

  • Byproduct Formation : Bromination or over-alkylation can occur; TLC monitoring and gradient elution during column chromatography minimize impurities .
  • Solvent Recovery : Ethanol distillation improves cost-efficiency for multi-gram syntheses .

Advanced Consideration
Flow chemistry systems enhance reproducibility and safety for hazardous intermediates (e.g., bromomethyl ketones) .

What mechanisms underlie the biological activity of this compound derivatives in anticancer or antimicrobial assays?

Q. Advanced Research Focus

  • Anticancer : Derivatives induce G2_2/M cell cycle arrest in MCF-7 cells by inhibiting topoisomerase II, validated via comet assays .
  • Antimicrobial : The vinyloxy group disrupts microbial membranes, as shown in time-kill studies against Colletotrichum species .

How can reaction byproducts in the synthesis of this compound be identified and minimized?

Q. Basic Research Focus

  • GC-MS : Detects low-molecular-weight byproducts (e.g., acetic anhydride residues) .
  • Optimized Stoichiometry : A 1:1.2 molar ratio of 2-hydroxyquinoxaline to acetylene minimizes dimerization .

What strategies are employed to enhance the solubility and stability of this compound in different solvent systems?

Q. Advanced Research Focus

  • Co-solvents : DMSO:water (1:4) increases solubility for in vitro assays .
  • Protecting Groups : Acetylation of hydroxyl groups prevents oxidation during storage .

How does the vinyloxy group influence the binding affinity of quinoxaline derivatives to biological targets like kinases or receptors?

Advanced Research Focus
The vinyloxy moiety participates in hydrogen bonding with kinase active sites (e.g., EGFR), as shown in molecular dynamics simulations. Substituent positioning (para vs. meta) alters steric hindrance, affecting IC50_{50} values .

What are the latest advancements in utilizing this compound in material science applications, such as organic electronics?

Q. Advanced Research Focus

  • OLEDs : Thiophene-functionalized derivatives exhibit electroluminescence with λem_{\text{em}} = 520–550 nm, suitable for green-emitting layers .
  • Solar Cells : Quinoxaline-based sensitizers achieve >8% photon conversion efficiency due to broad UV-vis absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.